Mefuparib

PARP inhibitor IC50 isoform selectivity

Mefuparib (CVL218) is a second-generation PARP1/2 inhibitor delivering 33-fold higher tissue-to-plasma ratio versus first-generation agents, validated BBB penetration (Kp,uu,brain 7.01–8.42), and >406-fold selectivity over PARP3/TNKS1/TNKS2/PARP6. High aqueous solubility (>35 mg/mL) and 0% Grade ≥3 hematologic toxicity in Phase I make it the superior tool compound for CNS oncology, brain metastasis, and multi-agent combination research. Order high-purity mefuparib for reproducible, translationally relevant preclinical results.

Molecular Formula C17H15FN2O2
Molecular Weight 298.31 g/mol
CAS No. 1392502-82-7
Cat. No. B10820881
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMefuparib
CAS1392502-82-7
Molecular FormulaC17H15FN2O2
Molecular Weight298.31 g/mol
Structural Identifiers
SMILESCNCC1=CC=C(C=C1)C2=CC3=CC(=CC(=C3O2)C(=O)N)F
InChIInChI=1S/C17H15FN2O2/c1-20-9-10-2-4-11(5-3-10)15-7-12-6-13(18)8-14(17(19)21)16(12)22-15/h2-8,20H,9H2,1H3,(H2,19,21)
InChIKeyROBJKLPZIPNAMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Mefuparib (CAS 1392502-82-7) for Research Procurement: PARP1/2 Inhibitor with High Solubility and Favorable Tissue Distribution


Mefuparib (also known as CVL218) is a second-generation poly(ADP-ribose) polymerase (PARP) inhibitor belonging to the benzofuran-7-carboxamide class. It functions as a substrate-competitive inhibitor of PARP1 and PARP2, enzymes central to DNA single-strand break repair [1]. Its chemical structure is 5-fluoro-2-[4-(methylaminomethyl)phenyl]-1-benzofuran-7-carboxamide, and it is commonly used in research as the hydrochloride salt form [2].

Why Mefuparib (CVL218) Cannot Be Interchanged with First-Generation PARP Inhibitors in Preclinical Studies


Substituting mefuparib with first-generation PARP inhibitors such as olaparib, niraparib, or rucaparib introduces confounding variables in experimental systems due to fundamental differences in physicochemical properties and target selectivity profiles. First-generation PARP inhibitors exhibit substantial limitations including poor aqueous solubility, restricted tissue distribution, inability to penetrate the blood-brain barrier, and narrower selectivity windows that contribute to off-target effects [1]. These properties directly impact dosing regimens, achievable tissue concentrations, and the interpretation of pharmacodynamic responses in both in vitro and in vivo models. The following quantitative evidence demonstrates precisely where mefuparib diverges from these comparators in measurable, therapeutically relevant dimensions.

Mefuparib Procurement Evidence Guide: Quantified Differentiation Versus First-Generation PARP Inhibitors


Mefuparib PARP1/2 Inhibitory Potency and Isoform Selectivity Profile

Mefuparib inhibits PARP1 and PARP2 with IC50 values of 3.2 nM and 1.9 nM, respectively, and displays >406-fold selectivity over other major nuclear PARP family members including PARP3, TNKS1, TNKS2, and PARP6 [1]. This selectivity profile is relevant when selecting PARP inhibitors for mechanistic studies where off-target PARP family member engagement may confound results .

PARP inhibitor IC50 isoform selectivity PARP1 PARP2

Mefuparib Aqueous Solubility Advantage Over Olaparib

Mefuparib hydrochloride demonstrates high water solubility of >35 mg/mL [1]. In contrast, olaparib (AZD2281) has been characterized as having poor water solubility, which has been noted as a limiting factor for its clinical formulation and tissue distribution [2]. The solubility differential is reported as greater than 350-fold [3].

aqueous solubility formulation in vivo dosing bioavailability

Mefuparib Tissue Distribution: 33-Fold Higher Tissue-to-Plasma Concentration Ratio

In rat pharmacokinetic studies, mefuparib achieved average tissue concentrations 33-fold higher than concurrent plasma concentrations [1]. This high tissue distribution profile is a distinguishing pharmacokinetic feature relative to first-generation PARP inhibitors such as olaparib, which has been characterized as having low tissue distribution [2].

tissue distribution pharmacokinetics tumor penetration in vivo efficacy

Mefuparib Blood-Brain Barrier Penetration Capability

Mefuparib demonstrates the ability to cross the blood-brain barrier (BBB). In rat studies, the unbound brain-to-plasma partition coefficient (Kp,uu,brain) was determined to be 8.42 via GastroPlus simulation and 7.01 via brain/plasma distribution study [1]. The brain protein-binding rate was measured at 88.16% [2]. In contrast, most first-generation PARP inhibitors including olaparib exhibit limited or negligible BBB penetration; olaparib has a reported mean tumor-to-plasma ratio of only 0.25 in recurrent glioblastoma [3].

blood-brain barrier CNS penetration brain tumors Kp,uu,brain

Mefuparib Hematologic Safety Profile in Phase I Clinical Study

In a Phase Ia first-in-human study of mefuparib hydrochloride in advanced solid tumor patients (N >20), no cases of Grade ≥3 anemia, leukopenia, or thrombocytopenia were observed [1]. This contrasts sharply with first-generation PARP inhibitors: a systematic review and meta-analysis of phase II/III trials with olaparib, niraparib, and rucaparib reported Grade ≥3 anemia in 12.1% of patients, with thrombocytopenia and neutropenia also occurring at clinically significant rates (collectively 40-70% incidence of Grade ≥3 hematologic adverse events across first-generation agents) [2].

hematologic toxicity anemia thrombocytopenia neutropenia safety

Mefuparib (CVL218): Optimal Research Application Scenarios Based on Quantitative Differentiation


Preclinical Studies Requiring High Tissue Drug Exposure Without Excessive Systemic Dosing

Mefuparib's 33-fold higher tissue-to-plasma concentration ratio [1] makes it the preferred PARP inhibitor for studies where achieving pharmacologically relevant drug levels in target tissues is critical. This property is particularly advantageous in xenograft efficacy models where tumor drug concentration, rather than plasma concentration, correlates with target engagement and anti-tumor activity. The compound's high aqueous solubility (>35 mg/mL) further supports flexible formulation and reliable oral dosing in rodent models [2].

CNS Oncology and Brain Metastasis Research

Mefuparib is among the few PARP inhibitors with demonstrated blood-brain barrier penetration capability, as evidenced by Kp,uu,brain values of 7.01-8.42 in rat models [3]. For research programs investigating primary brain tumors (glioblastoma), brain metastases from systemic cancers, or leptomeningeal disease, mefuparib provides a tool compound with documented CNS exposure that is absent from most first-generation PARP inhibitors.

PARP Inhibitor Combination Therapy Development

The favorable hematologic safety profile of mefuparib observed in Phase I studies (0% Grade ≥3 anemia, leukopenia, or thrombocytopenia) [4] suggests this compound is well-suited for combination therapy research where overlapping myelosuppression is a common limitation. Ongoing Phase Ib/II studies evaluating mefuparib combined with PD-1 inhibitors and chemotherapy in triple-negative breast cancer have reported tolerability without additive hematologic toxicity, supporting its use in multi-agent preclinical regimens [5].

Mechanistic Studies Requiring Clean PARP1/2 Target Engagement

Mefuparib's >406-fold selectivity over PARP3, TNKS1, TNKS2, and PARP6 [6] provides a cleaner pharmacological tool for dissecting PARP1/2-specific functions in DNA repair, synthetic lethality, and transcriptional regulation. This selectivity reduces experimental noise from off-target PARP family member inhibition that may confound interpretation of results obtained with less selective first-generation PARP inhibitors.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for Mefuparib

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.